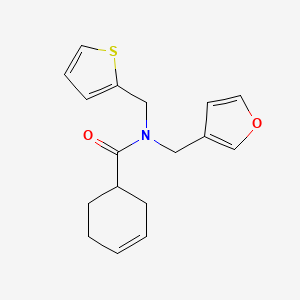

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c19-17(15-5-2-1-3-6-15)18(11-14-8-9-20-13-14)12-16-7-4-10-21-16/h1-2,4,7-10,13,15H,3,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKLKXWOMOYHMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then reacted with cyclohex-3-ene-1-carboxylic acid chloride to form the final product. The reaction conditions often require the use of a strong base, such as triethylamine, and a suitable solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production scale and the specific requirements of the synthesis process. Process optimization, including temperature control and reaction time, is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It can be used as a probe in biological studies to investigate enzyme-substrate interactions.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include modulation of signaling pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

| Compound Name | Molecular Formula (Calculated) | Molecular Weight (g/mol) | Key Substituents | Reported Use |

|---|---|---|---|---|

| N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclohex-3-enecarboxamide | C₁₈H₂₀N₂O₂S | 328.43 | Furan-3-ylmethyl, Thiophen-2-ylmethyl | Research (hypothetical pesticide) |

| Furmecyclox | C₁₄H₂₁NO₃ | 251.32 | Cyclohexyl, Methoxy | Fungicide |

| Flumetover | C₁₉H₂₁F₃N₂O₃ | 382.38 | Biphenyl, Trifluoromethyl | Herbicide |

Table 2. Hypothetical Property Comparison

| Property | Target Compound | Furmecyclox |

|---|---|---|

| LogP (Predicted) | 3.8 (highly lipophilic) | 2.5 |

| Aqueous Solubility | Low (thiophene dominance) | Moderate (methoxy group) |

| Metabolic Stability | Potential thiophene oxidation | Stable (saturated rings) |

Research Findings

- Structural Insights : Crystallographic studies using SHELX software could resolve the target compound’s conformation, particularly the spatial arrangement of the furan and thiophene groups relative to the cyclohexene ring.

- Synthetic Challenges : The steric bulk of dual heteroaromatic substituents may necessitate optimized coupling reagents or protecting group strategies during synthesis.

Biological Activity

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclohex-3-enecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic implications.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₂₁N₃O₂S

- Molecular Weight : 315.4 g/mol

- CAS Number : 1396631-58-5

Synthesis

The synthesis of this compound typically involves the reaction of furan and thiophene derivatives under mild conditions. Recent studies have shown that microwave-assisted synthesis can enhance yield and reduce reaction time, making it a favorable approach for producing this compound .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Effects

The compound also shows promising antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, which enhances its potential as an antibacterial agent .

Neuroprotective Properties

Emerging evidence suggests that this compound may have neuroprotective effects. In animal models, it has been shown to reduce oxidative stress and inflammation in neuronal tissues, potentially offering protective benefits in neurodegenerative diseases such as Alzheimer's .

Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

- Membrane Disruption : Interaction with bacterial membranes resulting in cell lysis.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative damage in neuronal cells.

Q & A

Q. What are the recommended synthetic routes for N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclohex-3-enecarboxamide?

- Methodology : A two-step approach is common for carboxamide derivatives:

Amide bond formation : React cyclohex-3-enecarboxylic acid chloride with furan-3-ylmethylamine and thiophen-2-ylmethylamine in a 1:1 molar ratio under inert conditions. Use acetonitrile as a solvent at reflux (70–80°C) for 1–3 minutes to minimize side reactions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

- Key Considerations : Monitor reaction progress via TLC. Adjust stoichiometry to avoid di-substitution byproducts.

Q. How should researchers characterize this compound’s purity and structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., cyclohexene protons at δ 5.6–6.0 ppm, furan/thiophene protons at δ 6.5–7.5 ppm) .

- IR Spectroscopy : Look for C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to verify ≥95% purity.

- Data Table :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 6.8–7.2 (thiophene), δ 5.6 (cyclohexene) | |

| IR (ATR) | 1659 cm⁻¹ (C=O), 1526 cm⁻¹ (N-H) |

Q. What solvents are optimal for solubility in experimental settings?

- Solubility Profile :

- High Solubility : DMSO, DMF (≥50 mg/mL) .

- Moderate Solubility : Dichloromethane, chloroform.

- Low Solubility : Water, hexane.

- Experimental Tip : Pre-dissolve in DMSO for biological assays, ensuring final DMSO concentration ≤0.1% to avoid cytotoxicity.

Advanced Research Questions

Q. How can computational modeling predict biological targets for this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like TRP channels (e.g., TRPM8 antagonism observed in structurally similar sulfonamides ).

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (e.g., hydrogen bonding with Asp1005 in TRPM8) .

- Validation : Compare computational results with in vitro calcium flux assays.

Q. What crystallographic challenges arise in determining its 3D structure?

- Key Issues :

- Disorder : Furan/thiophene substituents may exhibit rotational disorder. Use SHELXL for anisotropic refinement .

- Twinning : Address via HKLF 5 format in SHELX for high-symmetry space groups .

- Data Table :

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| R Factor | ≤0.05 (high-resolution data) |

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Resolution Strategies :

2D NMR : Perform HSQC/HMBC to assign ambiguous proton-carbon correlations (e.g., cyclohexene vs. aromatic protons) .

X-Ray Refinement : Compare experimental and DFT-calculated bond lengths (e.g., C=O bond: 1.22 Å experimentally vs. 1.21 Å theoretically) .

- Case Study : A related carboxamide showed 0.03 Å deviation between X-ray and DFT-optimized structures .

Q. What strategies improve regioselective functionalization of the cyclohexene ring?

- Approaches :

- Electrophilic Addition : Use iodine in DMF to selectively functionalize the double bond (e.g., diiodination observed in thiadiazole derivatives ).

- Catalytic Hydrogenation : Test Pd/C under H₂ to saturate the cyclohexene ring without affecting heterocyclic substituents.

- Data Table :

| Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Iodocyclization | DMF, I₂, TEA, 80°C, 1 hr | 85 | |

| Hydrogenation | Pd/C, H₂, EtOH, RT, 12 hr | 72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.